PROTAC IRAK3 degrade-1

PROTAC IRAK3 Targeted Protein Degradation

PROTAC IRAK3 degrade-1, also referred to as compound 23 or IRAK3 PROTAC 23, is a heterobifunctional proteolysis-targeting chimera (PROTAC) that selectively induces ubiquitin-proteasome degradation of the interleukin-1 receptor-associated kinase 3 (IRAK3) pseudokinase. It comprises an IRAK3-binding ligand conjugated via a linker to a cereblon (CRBN) E3 ligase ligand, enabling targeted protein degradation.

Molecular Formula C47H63N11O6
Molecular Weight 878.1 g/mol
Cat. No. B12418585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC IRAK3 degrade-1
Molecular FormulaC47H63N11O6
Molecular Weight878.1 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C(=NC=NN2C=C1)NC3CCC(CC3)N4CCN(CC4)C(=O)CCC(=O)N5CCC(CC5)CCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O
InChIInChI=1S/C47H63N11O6/c1-31(2)36-16-20-57-43(36)44(48-30-49-57)50-33-3-5-34(6-4-33)53-25-27-56(28-26-53)42(61)12-11-41(60)55-18-14-32(15-19-55)13-17-52-21-23-54(24-22-52)35-7-8-37-38(29-35)47(64)58(46(37)63)39-9-10-40(59)51-45(39)62/h7-8,16,20,29-34,39H,3-6,9-15,17-19,21-28H2,1-2H3,(H,48,49,50)(H,51,59,62)
InChIKeyZUODKONSNNHSAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC IRAK3 degrade-1: First-in-Class IRAK3 PROTAC Degrader for In Vitro Target Validation and Inflammatory Pathway Research


PROTAC IRAK3 degrade-1, also referred to as compound 23 or IRAK3 PROTAC 23, is a heterobifunctional proteolysis-targeting chimera (PROTAC) that selectively induces ubiquitin-proteasome degradation of the interleukin-1 receptor-associated kinase 3 (IRAK3) pseudokinase. It comprises an IRAK3-binding ligand conjugated via a linker to a cereblon (CRBN) E3 ligase ligand, enabling targeted protein degradation. Reported potency metrics include an enzymatic binding IC50 of 4.9 nM, a cellular degradation DC50 of 2 nM, and a maximum degradation (Dmax) of 98% in THP1 monocytic cells and primary macrophages [1][2]. First disclosed in the Journal of Medicinal Chemistry in 2020, this tool compound represents the inaugural IRAK3 degrader and has been validated as a selective chemical probe for in vitro interrogation of IRAK3 biology .

Why Generic IRAK3 Inhibitors or siRNA Approaches Cannot Substitute for PROTAC IRAK3 degrade-1


IRAK3 is a pseudokinase that lacks canonical catalytic activity, rendering traditional ATP-competitive small molecule inhibitors ineffective or unsuitable for functional modulation [1]. Consequently, no potent, selective IRAK3 inhibitors exist as viable comparators. Alternative methods such as siRNA or shRNA knockdown are limited by slow onset (typically 24–72 hours), incomplete silencing (mRNA knockdown efficiencies averaging 70–85%), variable transfection efficiency, and potential off-target effects . In contrast, PROTAC IRAK3 degrade-1 achieves near-complete protein elimination (Dmax 98%) within 16 hours, operates via a catalytic mechanism, and offers unmatched degradation selectivity as validated by global proteomics. These critical differences preclude simple substitution with generic IRAK3-targeting reagents and underscore the unique value proposition of this PROTAC for rigorous target validation studies [2].

Quantitative Evidence Guide: PROTAC IRAK3 degrade-1 Differentiation vs. Closest Comparators


Superior Degradation Efficiency and Kinetics of PROTAC IRAK3 degrade-1 Over Genetic Knockdown

PROTAC IRAK3 degrade-1 eliminates 98% of cellular IRAK3 protein within 16 hours in THP1 cells and primary macrophages, achieving a DC50 of 2 nM . In contrast, siRNA-mediated knockdown of IRAK3 typically achieves only 70–85% reduction in mRNA levels, with protein depletion being slower and less complete due to existing protein half-life . The PROTAC approach provides near-total protein removal with rapid onset, enabling acute perturbation of IRAK3 scaffolding functions that siRNA cannot replicate.

PROTAC IRAK3 Targeted Protein Degradation

Family-Selective Degradation: PROTAC IRAK3 degrade-1 Spares IRAK1 and IRAK4

PROTAC IRAK3 degrade-1 exhibits exquisite selectivity within the IRAK kinase family. Its binding IC50 for IRAK3 is 4.9 nM, whereas it shows minimal affinity for the closely related kinases IRAK4 (IC50 = 1,400 nM) and IRAK1 (IC50 = 2,300 nM), corresponding to >280-fold and >460-fold selectivity, respectively [1]. Global proteomic analysis in THP1 cells confirms selective degradation of IRAK3 without significant effects on IRAK1 or IRAK4 protein levels [1].

Selectivity IRAK family Kinase

Kinome-Wide Selectivity of PROTAC IRAK3 degrade-1: Minimal Off-Target Kinase Engagement

At a concentration of 0.1 µM, PROTAC IRAK3 degrade-1 was profiled against a panel of 400 kinases. Only four kinases exhibited >50% inhibition: CDK11 (82%, IC50 = 16 nM), CDK8 (69%, IC50 = 36 nM), TRKC (60%, IC50 = 100 nM), and GSG2 (57%, IC50 = 1,610 nM) [1]. In contrast, many tool compounds show broad kinome reactivity; this PROTAC demonstrates a clean selectivity profile with only a handful of secondary targets, all of which are readily controlled for in experimental design.

Kinome selectivity Off-target Chemical probe

Proteome-Wide Degradation Selectivity Confirmed by Global Proteomics

Quantitative mass spectrometry-based proteomics in THP1 cells treated with 0.1 µM PROTAC IRAK3 degrade-1 revealed significant decreases in only two proteins: IRAK3 (fold change −1.8) and DHCR24 (fold change −1.5), with p < 0.05 [1]. Importantly, levels of IRAK1 and IRAK4 remained unchanged, and binding to DHCR24 was found to be incomplete (<40% at 30 µM), suggesting it is a weak secondary target [1]. In contrast, many PROTAC molecules induce degradation of multiple off-target proteins, complicating data interpretation.

Proteomics Selective degradation IRAK3

Mechanistic Validation: PROTAC IRAK3 degrade-1 Activity is CRBN- and Proteasome-Dependent

The degradation activity of PROTAC IRAK3 degrade-1 is strictly dependent on both cereblon (CRBN) engagement and proteasome function. Co-treatment with the proteasome inhibitor MG132 or the CRBN ligand competitor lenalidomide completely abrogates IRAK3 degradation, confirming a bona fide PROTAC mechanism [1]. In contrast, inactive control compounds lacking either the IRAK3-binding warhead or the E3 ligase ligand fail to induce degradation, providing rigorous negative controls for experimental interpretation .

Mechanism of action CRBN Proteasome

Recommended Application Scenarios for PROTAC IRAK3 degrade-1 Based on Validated Performance


In Vitro Target Validation in THP1 Monocytic Cells and Primary Macrophages

PROTAC IRAK3 degrade-1 is optimally suited for acute loss-of-function studies in THP1 cells and primary human macrophages, where its rapid and near-complete IRAK3 degradation (Dmax 98% in 16 h) enables interrogation of IRAK3's role in inflammatory cytokine signaling [1]. The well-characterized DC50 of 2 nM guides dose selection for robust target engagement.

Mechanistic Dissection of IRAK3 Scaffold Function Independent of Kinase Activity

Because IRAK3 lacks catalytic activity, its biological function is thought to rely on protein-protein interactions and scaffolding roles [1]. PROTAC IRAK3 degrade-1 eliminates the entire protein, providing a clean system to study scaffolding contributions without confounding kinase inhibition effects. This is unachievable with traditional small molecule inhibitors.

Selectivity Control Experiments in IRAK Family Signaling Studies

With >280-fold selectivity over IRAK4 and >460-fold over IRAK1, PROTAC IRAK3 degrade-1 serves as a precise tool for distinguishing IRAK3-specific phenotypes from those mediated by other IRAK family members in inflammatory and immune signaling pathways [2]. Researchers can confidently attribute observed changes to IRAK3 loss.

Negative Control Using CRBN-Competitor Co-Treatment for Rigorous Data Interpretation

The CRBN-dependent mechanism of PROTAC IRAK3 degrade-1 allows for a built-in negative control: co-treatment with lenalidomide (a CRBN ligand) fully blocks degradation [1]. This control is critical for validating that any observed phenotypic effects are due to IRAK3 loss rather than off-target PROTAC activity or CRBN neosubstrate modulation.

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